PSD-95 Binding Selectivity vs. Tat-NR2B9c
Tat-NR2Baa contains a double-point mutation in the COOH-terminal tSXV motif that completely abolishes binding to PSD-95, unlike the active comparator Tat-NR2B9c which binds PSD-95 with an EC50 of 6.7 nM [1]. This molecular distinction provides a structurally matched negative control for PSD-95/NMDAR interaction studies.
| Evidence Dimension | PSD-95 binding affinity |
|---|---|
| Target Compound Data | No binding detectable |
| Comparator Or Baseline | Tat-NR2B9c (EC50 = 6.7 nM for PSD-95d2) |
| Quantified Difference | >1000-fold reduction in affinity |
| Conditions | In vitro binding assay with recombinant PSD-95 PDZ domains |
Why This Matters
This ensures that any observed effects in Tat-NR2B9c-treated samples are due to PSD-95 disruption and not Tat-mediated cellular entry, providing a clean background for data interpretation.
- [1] Bach A, Chi CN, Pang GF, Olsen L, Kristensen AS, Jemth P, et al. Design and synthesis of highly potent and plasma-stable dimeric inhibitors of the PSD-95-NMDA receptor interaction. Angew Chem Int Ed Engl. 2009;48(51):9685-9. View Source
